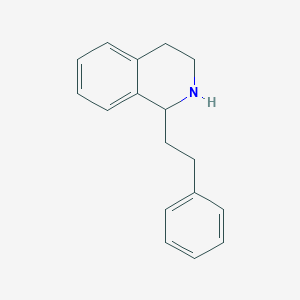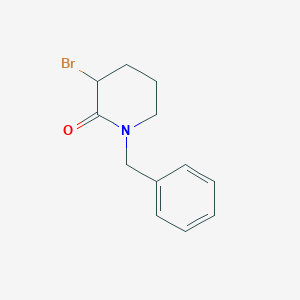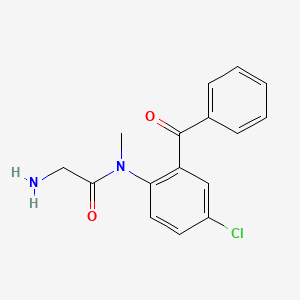
1-Benzyl-3-(chloromethyl)pyrrolidine
説明
“1-Benzyl-3-(chloromethyl)pyrrolidine” is a chemical compound with the molecular formula C12H16ClN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(chloromethyl)pyrrolidine” is characterized by a pyrrolidine ring, a benzyl group, and a chloromethyl group . The exact structure can be represented by the InChI code: 1S/C12H16ClN .Physical And Chemical Properties Analysis
The molecular weight of “1-Benzyl-3-(chloromethyl)pyrrolidine” is 209.72 g/mol . Further physical and chemical properties are not detailed in the available resources.科学的研究の応用
Synthesis of Bioactive Molecules
The pyrrolidine ring is a common feature in many bioactive compounds. “1-Benzyl-3-(chloromethyl)pyrrolidine” serves as an intermediate in the synthesis of various biologically active molecules. Its structure allows for the introduction of additional functional groups, which can lead to the development of new drugs with potential therapeutic applications .
Development of Pharmacophore Models
Pharmacophore modeling is a method used to predict the molecular features responsible for a drug’s biological activity. “1-Benzyl-3-(chloromethyl)pyrrolidine” can be used to create pharmacophore models due to its versatile pyrrolidine core, which is significant in the structure-activity relationship (SAR) studies .
Antimicrobial Agents
Compounds with a pyrrolidine structure, such as “1-Benzyl-3-(chloromethyl)pyrrolidine”, have been found to exhibit antimicrobial properties. They can be used to develop new antimicrobial agents that are effective against a variety of pathogens .
Antiviral Research
Pyrrolidine derivatives are known to possess antiviral activities. “1-Benzyl-3-(chloromethyl)pyrrolidine” can be utilized in the synthesis of antiviral agents, potentially contributing to the treatment of viral infections .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrrolidine derivatives make “1-Benzyl-3-(chloromethyl)pyrrolidine” a valuable compound in the development of anti-inflammatory medications. It can help in creating drugs that reduce inflammation and associated symptoms .
Enzyme Inhibition
“1-Benzyl-3-(chloromethyl)pyrrolidine” may be used in the study of enzyme inhibitors. Pyrrolidine derivatives are known to inhibit various enzymes, which is crucial for the treatment of diseases where enzyme activity needs to be regulated .
Anticancer Research
The pyrrolidine ring is often present in compounds with anticancer activity. As such, “1-Benzyl-3-(chloromethyl)pyrrolidine” can be a starting point for the synthesis of new anticancer agents, aiding in cancer research and therapy .
Neuropharmacology
In neuropharmacology, “1-Benzyl-3-(chloromethyl)pyrrolidine” can be used to create compounds that affect the nervous system, potentially leading to new treatments for neurological disorders .
Safety and Hazards
将来の方向性
Pyrrolidine compounds, such as “1-Benzyl-3-(chloromethyl)pyrrolidine”, have potential in drug discovery due to their versatile scaffold. They can be used to obtain compounds for the treatment of various human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
1-benzyl-3-(chloromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYCLIMHHUXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494361 | |
| Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(chloromethyl)pyrrolidine | |
CAS RN |
51535-01-4 | |
| Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



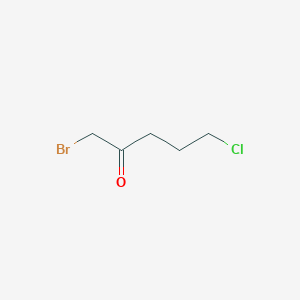

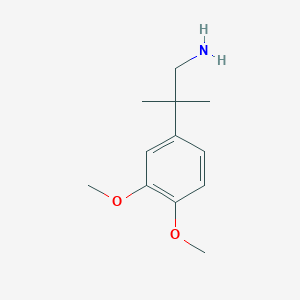
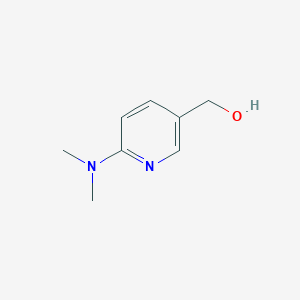
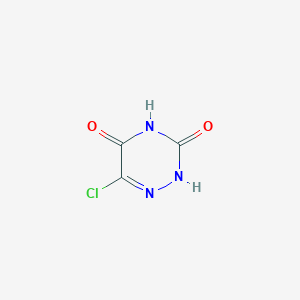

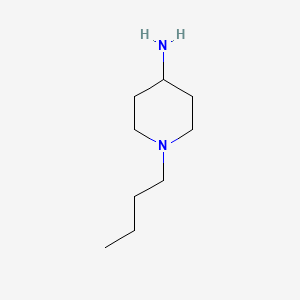
![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)
